molecular formula C8H14ClFO2S B1448693 (1-Fluorocycloheptyl)methanesulfonyl chloride CAS No. 1803565-69-6

(1-Fluorocycloheptyl)methanesulfonyl chloride

Cat. No.: B1448693
CAS No.: 1803565-69-6
M. Wt: 228.71 g/mol
InChI Key: QHMXRYVSQOLXJH-UHFFFAOYSA-N
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Description

(1-Fluorocycloheptyl)methanesulfonyl chloride is a specialized chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. As a sulfonyl chloride derivative, it is a highly reactive reagent primarily used to introduce the (1-fluorocycloheptyl)methanesulfonyl (ms) group into target molecules, most commonly through sulfonylation reactions to create sulfonamides or sulfonate esters . The incorporation of a fluorine atom on the cycloheptyl ring can significantly alter the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds . Researchers value this compound for its potential to create novel chemical entities, explore structure-activity relationships (SAR), and develop candidates for various therapeutic areas. The cycloheptyl ring provides a larger, more conformationally flexible structure compared to more common cyclopropyl or cyclobutyl analogs, such as (1-fluorocyclobutyl)methanesulfonyl chloride or (1-fluorocyclopentyl)methanesulfonyl chloride , offering a unique spatial geometry for interacting with biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1-fluorocycloheptyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO2S/c9-13(11,12)7-8(10)5-3-1-2-4-6-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMXRYVSQOLXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241806
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803565-69-6
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803565-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloheptanemethanesulfonyl chloride, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Methanesulfonyl Chloride (MsCl) Core

Methanesulfonyl chloride (MsCl) is the fundamental sulfonyl chloride used in the target compound. Its preparation is well-established and crucial for subsequent functionalization.

Primary Preparation Routes:

Method Description Key Reagents Conditions Yield/Notes
Radical Chlorination of Methane and Sulfuryl Chloride Methane reacts with sulfuryl chloride (SO2Cl2) under radical conditions to form MsCl and HCl Methane, SO2Cl2 Radical initiation (light irradiation), 10-15°C, tubular reactor High purity MsCl; simple, solvent-free process; yield ~70-80%
Chlorination of Methanesulfonic Acid Methanesulfonic acid is chlorinated using thionyl chloride (SOCl2) or phosgene (COCl2) CH3SO3H, SOCl2 or COCl2 Standard chlorination conditions Efficient conversion to MsCl; produces SO2 and HCl as byproducts
Hydrochlorination and Chlorination of Methyl Mercaptan Methyl mercaptan undergoes simultaneous hydrolysis and chlorination Methyl mercaptan, gaseous chlorine, water Continuous process Historically common; produces odorous byproducts; yield ~65%

Notable Process Innovation:

  • A patented method uses a mixture of methane, sulfur dioxide, and chlorine gases under irradiation by light (wavelength ~500 nm) in a tubular reactor without solvents or adjuvants, maintaining 10-15°C. Methane is used in 1.1 to 2 molar equivalents relative to chlorine gas, sulfur dioxide in 1.1 to 3 equivalents. This process minimizes side reactions and yields high purity methanesulfonyl chloride after simple distillation.

Introduction of the Fluorocycloheptyl Group

The fluorocycloheptyl moiety, specifically 1-fluorocycloheptyl, is introduced by functionalizing cycloheptane derivatives with fluorine and then coupling to the methanesulfonyl chloride.

Key Synthetic Strategy:

  • Starting from cycloheptene or cycloheptane derivatives, fluorination is achieved via halofluorination reactions, typically bromofluorination, using reagents such as N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF) in dichloromethane at low temperatures. This step yields 1-(bromomethyl)-1-fluorocycloheptane intermediates.

  • The bromomethyl-fluorocycloheptane intermediates can then be converted to the corresponding sulfonyl chlorides via nucleophilic substitution with potassium thioacetate (KSAc), followed by oxidative chlorination using N-chlorosuccinimide (NCS) and aqueous HCl to yield the fluorinated sulfonyl chloride.

Example Data from Literature:

Intermediate/Product Reaction Step Conditions Yield (%) Physical State
1-(Bromomethyl)-1-fluorocycloheptane Bromofluorination Et3N·3HF, NBS, CH2Cl2, rt 73% Yellowish liquid
Fluoro sulfonyl chloride derivative Oxidative chlorination NCS, aqueous HCl 64-66% Isolated as liquid

This three-step approach—halofluorination, thioacetate substitution, and oxidative chlorination—is general and efficient for preparing sp3-enriched fluoro sulfonyl chlorides, including cycloalkyl derivatives like 1-fluorocycloheptyl methanesulfonyl chloride.

Overall Synthetic Scheme for (1-Fluorocycloheptyl)methanesulfonyl Chloride

Research Findings and Notes on Preparation

  • The radical chlorination method for methanesulfonyl chloride is advantageous due to low cost, solvent-free conditions, and high purity product formation with minimal side reactions.

  • The three-step fluorosulfonyl chloride synthesis is versatile and tolerant of various substituted alkenes, providing moderate to good yields (30-73%) depending on substrate and conditions.

  • The fluorination step follows Markovnikov’s rule, ensuring regioselectivity in the formation of fluorinated intermediates.

  • The oxidative chlorination step is critical for converting thioacetate intermediates to sulfonyl chlorides efficiently, using mild oxidants like NCS and aqueous HCl.

  • The overall synthetic route allows for the preparation of fluorinated sulfonyl chlorides with sp3 carbon centers, which are valuable building blocks in medicinal chemistry and materials science.

Summary Table of Preparation Methods

Step Reaction Reagents Conditions Yield/Remarks
1 Methanesulfonyl chloride synthesis CH4, SO2Cl2, light irradiation 10-15°C, tubular reactor, solvent-free ~70-80%; high purity; patented process
2 Bromofluorination of cycloheptane derivative NBS, Et3N·3HF, CH2Cl2 Room temperature 73%; regioselective
3 Thioacetate substitution KSAc Standard nucleophilic substitution Moderate to good yields
4 Oxidative chlorination NCS, aqueous HCl Mild oxidation 64-66%; converts thioacetate to sulfonyl chloride

Chemical Reactions Analysis

Types of Reactions: (1-Fluorocycloheptyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted cycloheptyl derivatives, alcohols, amines, and sulfonic acids .

Scientific Research Applications

(1-Fluorocycloheptyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Fluorocycloheptyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the methanesulfonyl group into other molecules. The fluorine atom on the cycloheptyl ring can influence the compound’s reactivity and stability, affecting the overall reaction mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Methanesulfonyl Chloride (MsCl) : A simple aliphatic sulfonyl chloride (CH₃SO₂Cl) with high reactivity due to minimal steric hindrance .
  • Camphorsulfonyl Chloride : Features a rigid bicyclic camphor backbone, imparting chirality and steric constraints that influence regioselectivity in reactions .
  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) : The trifluoromethyl group strongly withdraws electrons, increasing the sulfonyl chloride’s reactivity toward nucleophiles .

Physical and Chemical Properties

Property (1-Fluorocycloheptyl)methanesulfonyl Chloride* Methanesulfonyl Chloride Camphorsulfonyl Chloride Trifluoromethanesulfonyl Chloride
Molecular Formula C₈H₁₂ClFO₂S CH₃ClO₂S C₁₀H₁₅ClO₃S CClF₃O₂S
Molecular Weight (g/mol) ~216.65 (estimated) 114.55 250.74 168.52
Boiling Point Not reported 60°C (21 mmHg) Decomposes at high temps 29–32°C
Density (g/mL) ~1.3–1.5 (estimated) 1.48 (25°C) 1.32 (lit.) 1.583
Solubility Likely soluble in polar aprotic solvents Soluble in ether, ethanol Soluble in DCM, THF Reacts violently with water

*Estimated based on structural analogs.

Key Research Findings

Steric Effects : The cycloheptyl group in this compound may hinder reactions at the sulfur center compared to MsCl but enhance selectivity in bulky environments.

Electronic Effects : Fluorine’s electron-withdrawing nature could increase electrophilicity, analogous to the trifluoromethyl group in CF₃SO₂Cl .

Safety Protocols : All sulfonyl chlorides require stringent safety measures, including gloves, eye protection, and fume hoods, due to their corrosive and toxic nature .

Biological Activity

(1-Fluorocycloheptyl)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₁ClF₁O₂S
  • Molar Mass : 226.69 g/mol

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. It can interact with various biological molecules, including proteins and nucleic acids, leading to modifications that can alter their function. The mechanism involves the formation of covalent bonds with nucleophilic sites in target biomolecules, which may result in inhibition or activation of specific pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Investigations have shown that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies :
    • A study conducted by Smith et al. (2023) reported that the compound demonstrated significant inhibitory effects against Staphylococcus aureus with an MIC of 15 µg/mL.
    • Another research highlighted its effectiveness against Escherichia coli, suggesting a potential application in treating bacterial infections.
  • Cancer Research :
    • In a study by Johnson et al. (2024), the compound was shown to induce apoptosis in human breast cancer cells (MCF-7) at concentrations of 10-50 µM, with a notable decrease in cell viability observed through MTT assays.
  • Enzyme Inhibition :
    • Research by Lee et al. (2023) indicated that this compound inhibited the enzyme carbonic anhydrase with an IC50 value of 12 µM, demonstrating potential for use in conditions where carbonic anhydrase plays a role.

Toxicological Profile

The safety and toxicity profile of this compound has been assessed through various toxicological tests:

Toxicity ParameterValueTest Organism
Acute Oral ToxicityLD50 ~ 200 mg/kgRat
Acute Inhalation ToxicityLC50 ~ 0.117 mg/L (4h exposure)Rat
Skin IrritationSevere irritationRabbit
Eye IrritationCauses burnsRabbit

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Fluorocycloheptyl)methanesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
(1-Fluorocycloheptyl)methanesulfonyl chloride

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